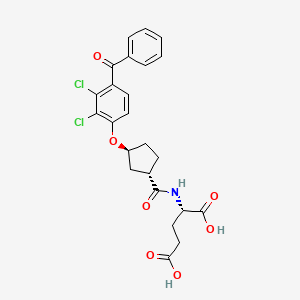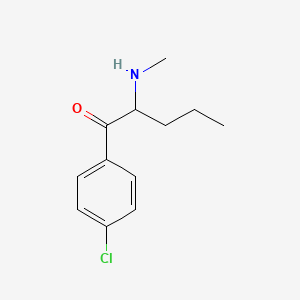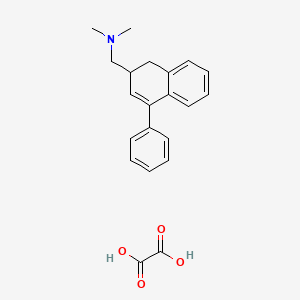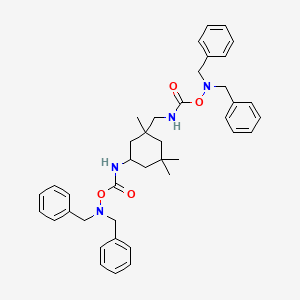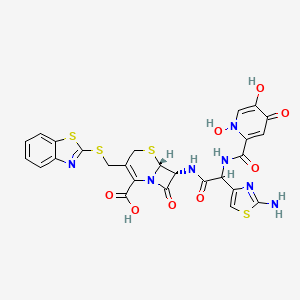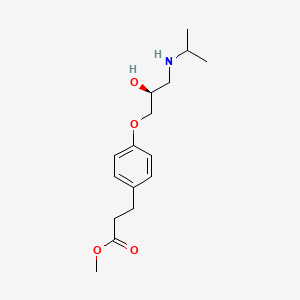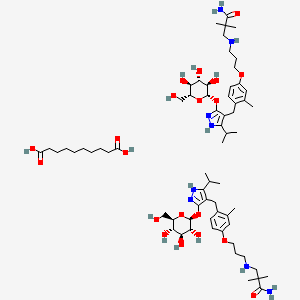
Mizagliflozin sebacate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Mizagliflozin sebacate is a novel compound that functions as a selective inhibitor of sodium-glucose cotransporter 1 (SGLT1). It has been investigated for its potential therapeutic applications, particularly in the treatment of conditions such as chronic constipation and vascular cognitive impairment .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of mizagliflozin sebacate involves several steps, starting with the preparation of the core mizagliflozin structure. This is typically achieved through a series of organic reactions, including nucleophilic substitution and esterification. The sebacate ester is then introduced to enhance the compound’s pharmacokinetic properties .
Industrial Production Methods
Industrial production of this compound follows a similar synthetic route but is optimized for large-scale manufacturing. This involves the use of high-throughput reactors and stringent quality control measures to ensure the purity and consistency of the final product .
Analyse Des Réactions Chimiques
Types of Reactions
Mizagliflozin sebacate undergoes various chemical reactions, including:
Oxidation: This reaction can modify the functional groups on the mizagliflozin core.
Reduction: This reaction can be used to alter the oxidation state of specific atoms within the molecule.
Substitution: This reaction involves the replacement of one functional group with another, which can be used to modify the compound’s properties.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The reactions are typically carried out under controlled conditions, such as specific temperatures and pH levels .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can produce a variety of functionalized compounds .
Applications De Recherche Scientifique
Chemistry: It serves as a model compound for studying SGLT1 inhibition and its effects on glucose transport.
Medicine: It has been investigated for treating chronic constipation by increasing luminal glucose and water.
Industry: Its unique properties make it a candidate for developing new therapeutic agents targeting glucose transport pathways
Mécanisme D'action
Mizagliflozin sebacate exerts its effects by selectively inhibiting SGLT1, a protein responsible for glucose transport in the intestine and other tissues. By blocking SGLT1, it reduces glucose absorption, which can have therapeutic benefits in conditions like chronic constipation and vascular cognitive impairment. The inhibition of SGLT1 also affects various molecular pathways, including those involved in glucose metabolism and inflammatory responses .
Comparaison Avec Des Composés Similaires
Similar Compounds
Phlorizin: A non-selective SGLT inhibitor that affects both SGLT1 and SGLT2.
Canagliflozin: A selective SGLT2 inhibitor used primarily for treating type 2 diabetes.
Sotagliflozin: A dual SGLT1/2 inhibitor with applications in diabetes management.
Uniqueness
Mizagliflozin sebacate is unique due to its high selectivity for SGLT1, which allows it to target specific glucose transport pathways without affecting SGLT2. This selectivity reduces the risk of side effects associated with non-selective inhibitors and makes it a promising candidate for treating conditions like chronic constipation and vascular cognitive impairment .
Propriétés
Numéro CAS |
1169392-27-1 |
|---|---|
Formule moléculaire |
C66H106N8O20 |
Poids moléculaire |
1331.6 g/mol |
Nom IUPAC |
decanedioic acid;2,2-dimethyl-3-[3-[3-methyl-4-[[5-propan-2-yl-3-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-1H-pyrazol-4-yl]methyl]phenoxy]propylamino]propanamide |
InChI |
InChI=1S/2C28H44N4O8.C10H18O4/c2*1-15(2)21-19(25(32-31-21)40-26-24(36)23(35)22(34)20(13-33)39-26)12-17-7-8-18(11-16(17)3)38-10-6-9-30-14-28(4,5)27(29)37;11-9(12)7-5-3-1-2-4-6-8-10(13)14/h2*7-8,11,15,20,22-24,26,30,33-36H,6,9-10,12-14H2,1-5H3,(H2,29,37)(H,31,32);1-8H2,(H,11,12)(H,13,14)/t2*20-,22-,23+,24-,26+;/m11./s1 |
Clé InChI |
DBOBAIHRZONIPT-GHCHSQRSSA-N |
SMILES isomérique |
CC1=C(C=CC(=C1)OCCCNCC(C)(C)C(=O)N)CC2=C(NN=C2O[C@H]3[C@@H]([C@H]([C@@H]([C@H](O3)CO)O)O)O)C(C)C.CC1=C(C=CC(=C1)OCCCNCC(C)(C)C(=O)N)CC2=C(NN=C2O[C@H]3[C@@H]([C@H]([C@@H]([C@H](O3)CO)O)O)O)C(C)C.C(CCCCC(=O)O)CCCC(=O)O |
SMILES canonique |
CC1=C(C=CC(=C1)OCCCNCC(C)(C)C(=O)N)CC2=C(NN=C2OC3C(C(C(C(O3)CO)O)O)O)C(C)C.CC1=C(C=CC(=C1)OCCCNCC(C)(C)C(=O)N)CC2=C(NN=C2OC3C(C(C(C(O3)CO)O)O)O)C(C)C.C(CCCCC(=O)O)CCCC(=O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


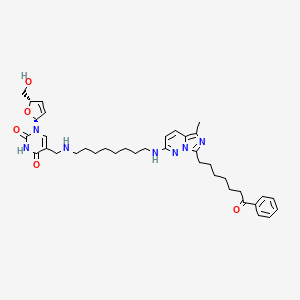
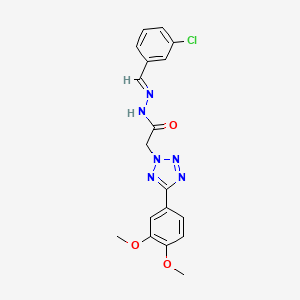
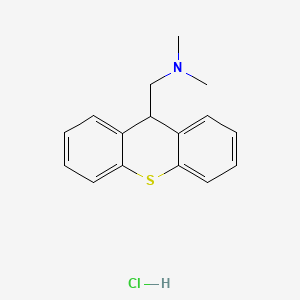
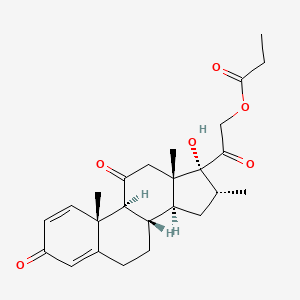
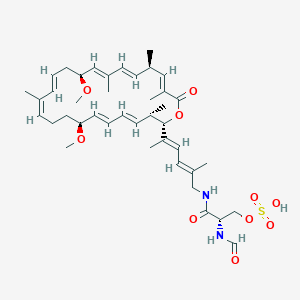
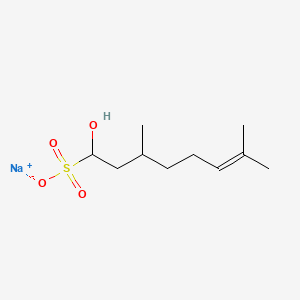
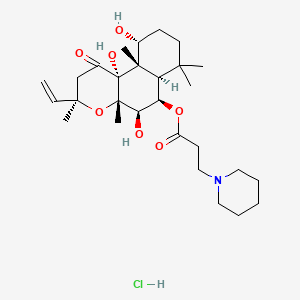
![2-[3-[(4-amino-2-methylpyrimidin-5-yl)methyl]-4-methyl-1,3-thiazol-3-ium-5-yl]ethanol;dihydrogen phosphate](/img/structure/B12773416.png)
